S-acetyl-PEG3-acid

Catalog No.
S542267
CAS No.
1421933-33-6
M.F
C11H20O6S
M. Wt
280.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-acetyl-PEG3-acid

CAS Number

1421933-33-6

Product Name

S-acetyl-PEG3-acid

IUPAC Name

3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoic acid

Molecular Formula

C11H20O6S

Molecular Weight

280.34

InChI

InChI=1S/C11H20O6S/c1-10(12)18-9-8-17-7-6-16-5-4-15-3-2-11(13)14/h2-9H2,1H3,(H,13,14)

InChI Key

HJNQYRKIZPTUQT-UHFFFAOYSA-N

SMILES

CC(=O)SCCOCCOCCOCCC(=O)O

solubility

Soluble in DMSO

Synonyms

S-acetyl-PEG3-acid

The exact mass of the compound S-acetyl-PEG3-acid is 280.0981 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation Linker:

  • S-acetyl-PEG3-acid functions as a linker molecule []. It contains three key components:
    • A terminal carboxylic acid group (COOH) on one end.
    • A central polyethylene glycol (PEG) chain, known for its hydrophilic properties, which increases the water solubility of the conjugated molecule.
    • An S-acetyl group (CH3COS-) on the other end. This group can be cleaved under specific conditions to reveal a thiol (SH) group, enabling further conjugation reactions.

Antibody-Drug Conjugates (ADCs):

  • S-acetyl-PEG3-acid can be used as a linker in ADCs []. ADCs are therapeutic agents that combine a monoclonal antibody with a cytotoxic payload. The antibody targets a specific antigen on cancer cells, while the PEG linker helps improve the drug's solubility and stability in circulation []. The cleavable S-acetyl group allows the release of the cytotoxic drug near the targeted cells [].

PROTAC Linker:

  • S-acetyl-PEG3-acid also finds application in PROTAC development. PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, marking them for degradation by the proteasome. S-acetyl-PEG3-acid can serve as a linker between the PROTAC targeting moiety and the ligand for the E3 ubiquitin ligase. The cleavable S-acetyl group might play a role in controlling the release and activity of the PROTAC within the cell.

S-acetyl-PEG3-acid is a compound featuring a polyethylene glycol (PEG) chain of three repeating units, terminated by a carboxylic acid group and an acetyl group. This compound is notable for its solubility in water and biocompatibility, making it suitable for various biological applications. The acetyl group can be removed to yield a thiol moiety, which enhances its reactivity in biochemical contexts .

S-acetyl-PEG3-alcohol itself is not likely to have a specific mechanism of action. Its primary function is to serve as a linker molecule. Once conjugated to another molecule, the combined entity might have a specific mechanism depending on the attached molecule's properties.

Citation

  • BroadPharm. S-acetyl-PEG3-alcohol, 153870-20-3.
Due to its functional groups:

  • Deprotection: The acetyl group can be hydrolyzed to produce a free thiol group, which can further react with electrophiles.
  • Esterification: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxy succinimide (HATU) to form amide bonds .
  • Click Chemistry: It can also engage in copper-catalyzed azide-alkyne cycloaddition reactions, making it useful in bioconjugation and drug delivery systems .

S-acetyl-PEG3-acid exhibits favorable biological properties, including:

  • Biocompatibility: Its PEG component ensures low immunogenicity and toxicity, facilitating its use in drug delivery systems.
  • Reactivity: The thiol moiety generated from deacetylation can form disulfide bonds with proteins or other biomolecules, enhancing its utility in bioconjugation .

The synthesis of S-acetyl-PEG3-acid typically involves:

  • Starting Materials: PEG3 is reacted with acetyl chloride or acetic anhydride to introduce the acetyl group.
  • Purification: The product can be purified through methods such as precipitation or dialysis to remove unreacted starting materials and byproducts.
  • Characterization: Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

S-acetyl-PEG3-acid has diverse applications, including:

  • Drug Delivery: Utilized as a linker in antibody-drug conjugates (ADCs), enhancing the solubility and stability of therapeutic agents.
  • Bioconjugation: Serves as a reactive handle for attaching biomolecules in research and therapeutic contexts.
  • Nanomedicine: Incorporated into nanoparticles for targeted drug delivery systems due to its biocompatibility and functional versatility .

Studies have shown that S-acetyl-PEG3-acid interacts favorably with various biological molecules:

  • Protein Conjugation: The thiol group allows for selective conjugation with proteins, enabling the development of targeted therapies.
  • Cellular Uptake: Research indicates that PEGylated compounds enhance cellular uptake and reduce clearance rates, improving therapeutic efficacy .

S-acetyl-PEG3-acid shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameFunctional GroupsUnique Features
S-Acetyl-PEG2-AcidAcetyl, Carboxylic AcidShorter PEG chain; less solubility
S-Acetyl-PEG4-AcidAcetyl, Carboxylic AcidLonger PEG chain; potentially higher viscosity
S-Acetyl-PEG3-AlcoholAcetyl, AlcoholLacks carboxylic acid; different reactivity profile
S-Acetyl-PEG3-AzideAcetyl, AzideClick chemistry applications; different reactivity

S-acetyl-PEG3-acid is unique due to its balance of hydrophilicity and reactivity, making it particularly useful for bioconjugation and drug delivery applications while maintaining favorable biological properties.

Molecular Composition and Formula

S-acetyl-PEG3-acid is a synthetic polyethylene glycol derivative with the molecular formula C₁₁H₂₀O₆S and a molecular weight of 280.34 grams per mole [2] [4] [6]. The compound is registered under Chemical Abstracts Service number 1421933-33-6 and possesses an exact mass of 280.09816 Daltons [2] [4]. The molecular structure incorporates a linear arrangement of functional groups, specifically designed for bioconjugation applications through its reactive terminal moieties [3] [7].

The compound's IUPAC nomenclature identifies it as 14-Oxo-4,7,10-trioxa-13-thiapentadecanoic acid, reflecting its systematic structure comprising ether linkages, thioester functionality, and terminal carboxylic acid group [4] [6]. Alternative chemical names include Acid-PEG3-S-methyl ethanethioate and S-acetyl-PEG3-COOH, highlighting the key functional components within the molecular framework [4] [6].

PropertyValueReference Method
Molecular Weight280.34 g/molPubChem Calculation
Molecular FormulaC₁₁H₂₀O₆SChemical Analysis
CAS Number1421933-33-6Chemical Abstracts Service
Exact Mass280.09816 DaMass Spectrometry
Monoisotopic Mass280.09816 DaHigh-Resolution MS

Structural Characteristics

Sulfur Acetyl Functional Group

The sulfur acetyl moiety represents a critical structural element within S-acetyl-PEG3-acid, functioning as a protected thiol group through thioester formation [3] [4] [7]. This functional group exhibits characteristic electrophilic properties at the acyl carbon center, rendering it susceptible to nucleophilic attack under appropriate reaction conditions [4] [6]. The thioester linkage demonstrates stability under neutral aqueous conditions but undergoes deprotection to yield a free thiol group when exposed to basic environments or reducing agents [3] [7].

Spectroscopic analysis reveals that the sulfur acetyl group displays distinctive infrared absorption characteristics, with the carbonyl stretching frequency appearing in the range of 1690-1696 wavenumbers [29] [31]. This frequency range distinguishes thioesters from conventional oxygen esters, which typically absorb at higher frequencies [22] [29]. The thioester carbonyl carbon exhibits chemical shifts around 195 parts per million in carbon-13 nuclear magnetic resonance spectroscopy, consistent with the reduced electronegativity of sulfur compared to oxygen [29] [21].

Carboxylic Acid Terminal Group

The carboxylic acid terminus of S-acetyl-PEG3-acid provides a reactive site for amide bond formation through coupling reactions with primary amines [3] [4] [7]. This functional group exhibits typical carboxylic acid properties, including ionization behavior with a predicted pKa value of 4.28±0.10 [4] [6]. The acidic proton demonstrates characteristic deshielding in proton nuclear magnetic resonance spectroscopy, appearing in the range of 9-12 parts per million depending on concentration and solvent conditions [21] [24].

The carboxylic acid group contributes significantly to the compound's hydrogen bonding capacity, serving as both a hydrogen bond donor and acceptor [2] [4]. This characteristic enhances the molecule's solubility in polar solvents and influences its interaction with biological systems [4] [6]. The carbonyl carbon of the carboxylic acid group resonates in the range of 160-180 parts per million in carbon-13 nuclear magnetic resonance, appearing at lower chemical shifts compared to ketones due to the resonance stabilization provided by the adjacent oxygen atom [21] [24].

PEG3 Spacer Architecture

The polyethylene glycol spacer component consists of three ethylene oxide units arranged in a linear configuration, creating a hydrophilic bridge between the terminal functional groups [3] [25] [26]. This triethylene glycol segment possesses the structure -OCH₂CH₂OCH₂CH₂OCH₂CH₂-, providing flexibility and water solubility to the overall molecular framework [26] [27]. The PEG3 architecture exhibits characteristic ether linkages that contribute to the compound's biocompatibility and reduced immunogenicity [18] [19].

Each ethylene oxide unit within the PEG3 spacer demonstrates rotational freedom around the carbon-carbon and carbon-oxygen bonds, resulting in a highly flexible molecular backbone [17] [18]. This structural flexibility enables the molecule to adopt various conformations in solution, facilitating interactions with diverse biological targets [19] [20]. The ether oxygen atoms serve as hydrogen bond acceptors, further enhancing the compound's solubility profile and biological compatibility [18] [19].

The PEG3 spacer maintains consistent spectroscopic characteristics across the three ethylene oxide units, with methylene protons appearing as complex multiplets in the range of 3.4-4.0 parts per million in proton nuclear magnetic resonance [10] [28]. The carbon atoms of the PEG chain resonate between 60-80 parts per million in carbon-13 nuclear magnetic resonance, producing multiple overlapping signals characteristic of polyethylene glycol derivatives [10] [28].

Physical Properties

Predicted Thermodynamic Parameters

Computational modeling predicts S-acetyl-PEG3-acid exhibits a boiling point of 421.4±40.0 degrees Celsius under standard atmospheric pressure conditions [4] [6]. This elevated boiling point reflects the compound's hydrogen bonding capacity and molecular weight, consistent with similar polyethylene glycol derivatives [4] [6]. The predicted density of 1.193±0.06 grams per cubic centimeter indicates a moderately dense liquid at standard temperature and pressure [4] [6].

The compound demonstrates a negative calculated partition coefficient (XLogP3-AA) of -0.8, indicating preferential partitioning into aqueous phases over organic solvents [2] [4]. This hydrophilic character results from the combined effects of the polyethylene glycol spacer, carboxylic acid terminus, and polar functional groups throughout the molecular structure [4] [6].

Thermodynamic PropertyPredicted ValueCalculation Method
Boiling Point421.4±40.0 °CComputational Prediction
Density1.193±0.06 g/cm³Molecular Modeling
XLogP3-AA-0.8Partition Coefficient Calculation
pKa4.28±0.10Ionization Prediction

Solubility Profile

S-acetyl-PEG3-acid exhibits excellent solubility in water due to the hydrophilic nature of the polyethylene glycol spacer and the ionizable carboxylic acid group [4] [6] [7]. The compound demonstrates good solubility in dimethyl sulfoxide, dichloromethane, and dimethylformamide, making it suitable for various synthetic and analytical applications [4] [6]. This broad solvent compatibility results from the molecule's amphiphilic character, containing both hydrophilic and moderately hydrophobic regions [4] [6].

The polyethylene glycol component significantly enhances water solubility compared to analogous compounds lacking the ether spacer units [18] [19]. The three ethylene oxide units provide multiple sites for hydrogen bonding with water molecules, creating a hydration shell that stabilizes the compound in aqueous solution [18] [19]. The carboxylic acid terminus further contributes to aqueous solubility through ionization at physiological pH values [4] [6].

Density and Viscosity Considerations

The predicted density of 1.193±0.06 grams per cubic centimeter places S-acetyl-PEG3-acid in the range typical of polyethylene glycol derivatives of similar molecular weight [4] [6]. This density value reflects the compact molecular packing achievable through intermolecular hydrogen bonding interactions between carboxylic acid groups and ether oxygen atoms [4] [6].

Viscosity characteristics of S-acetyl-PEG3-acid are expected to follow patterns observed in related polyethylene glycol compounds, with moderate viscosity values resulting from the flexible polymer backbone and hydrogen bonding interactions [26] [16]. The relatively short chain length of the PEG3 spacer prevents the high viscosity observed in longer polyethylene glycol polymers, maintaining handling convenience for synthetic applications [26] [27].

Spectroscopic Characterization

IR Spectroscopy Analysis

Infrared spectroscopy provides distinctive fingerprint identification of S-acetyl-PEG3-acid through characteristic absorption bands corresponding to each functional group within the molecular structure [29] [31] [22]. The thioester carbonyl group exhibits a sharp absorption band in the range of 1690-1696 wavenumbers, distinguishing it from conventional oxygen esters which absorb at higher frequencies [29] [31]. This characteristic frequency results from the reduced electronegativity of sulfur compared to oxygen, leading to decreased carbonyl bond polarization [29] [31].

The carboxylic acid terminus contributes multiple absorption features to the infrared spectrum, including a broad hydroxyl stretching band spanning 2700-3400 wavenumbers and a carbonyl stretching absorption in the range of 1700-1750 wavenumbers [22] [33]. The broad nature of the hydroxyl stretch results from hydrogen bonding interactions between carboxylic acid groups in the solid state or concentrated solutions [22] [24].

The polyethylene glycol spacer generates characteristic carbon-oxygen stretching vibrations appearing as multiple bands in the range of 1000-1300 wavenumbers [22] [33]. These overlapping absorption features reflect the various carbon-oxygen bond environments present within the three ethylene oxide units of the PEG3 spacer [22] [33].

Functional GroupIR Frequency Range (cm⁻¹)AssignmentCharacteristic Features
Thioester C=O1690-1696C=O stretchSharp, distinct from oxygen esters
Carboxylic Acid C=O1700-1750C=O stretchStrong absorption
Carboxylic Acid O-H2700-3400O-H stretchBroad, hydrogen bonded
PEG C-O1000-1300C-O stretchMultiple overlapping bands

NMR Spectral Fingerprints

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for S-acetyl-PEG3-acid, enabling structural confirmation and purity assessment [10] [21] [24]. The carboxylic acid proton appears as a broad singlet in the range of 9-12 parts per million, exhibiting concentration-dependent chemical shifts due to hydrogen bonding and exchange phenomena [21] [24]. This highly deshielded resonance position confirms the presence of the carboxylic acid functionality [21] [24].

The polyethylene glycol spacer protons generate complex multiplet patterns in the range of 3.4-4.0 parts per million, characteristic of ethylene oxide repeat units [10] [28]. These overlapping signals result from the chemical equivalence of methylene groups within each ethylene oxide unit and the flexible nature of the polymer backbone [10] [28]. The acetyl methyl group appears as a sharp singlet at approximately 2.1 parts per million, providing a convenient integration standard for quantitative analysis [10] [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information through distinct chemical shifts for each carbon environment within the molecule [10] [21] [24]. The thioester carbonyl carbon resonates at approximately 195 parts per million, consistent with the characteristic deshielding observed in thioester compounds [29] [21]. The carboxylic acid carbonyl carbon appears in the range of 160-180 parts per million, shifted upfield relative to ketones due to resonance stabilization [21] [24].

NMR NucleusChemical Shift RangeAssignmentMultiplicity/Characteristics
¹H9-12 ppmCarboxylic acid protonBroad singlet, exchangeable
¹H3.4-4.0 ppmPEG methylene protonsComplex multiplets
¹H2.1 ppmAcetyl methyl protonsSharp singlet
¹³C~195 ppmThioester carbonylCharacteristic downfield shift
¹³C160-180 ppmCarboxylic acid carbonylResonance-stabilized
¹³C60-80 ppmPEG chain carbonsMultiple overlapping signals

Mass Spectrometry Profiles

Mass spectrometry analysis of S-acetyl-PEG3-acid typically reveals the protonated molecular ion at mass-to-charge ratio 281, corresponding to the addition of a proton to the neutral molecule [21] [24]. This molecular ion peak provides definitive molecular weight confirmation and serves as the basis for structural elucidation through fragmentation analysis [21] [24].

Electrospray ionization represents the preferred ionization method for S-acetyl-PEG3-acid due to the compound's polar nature and the presence of ionizable functional groups [11] [21]. The carboxylic acid terminus readily accepts protons under positive ion mode conditions, generating stable protonated molecular ions suitable for mass spectrometric analysis [11] [21].

Fragmentation patterns in tandem mass spectrometry experiments reveal characteristic loss of functional groups, including acetyl fragments and ethylene oxide units from the polyethylene glycol spacer [21] [24]. The McLafferty rearrangement process may generate even-numbered fragment ions through loss of alkene units, while direct bond cleavage produces odd-numbered fragments through loss of alkyl radicals [21] [24].

Mass Spectrometry ParameterValue/RangeDescription
Molecular Ion [M+H]⁺281 m/zProtonated molecular ion
Base PeakVariableDepends on fragmentation conditions
Ionization MethodElectrospray (ESI)Optimal for polar compounds
Fragment IonsEven/odd massesMcLafferty and direct cleavage products

Direct Acetylation Methods

The most commonly employed laboratory-scale synthetic route for S-acetyl-PEG3-acid involves the direct acetylation of polyethylene glycol triethylene glycol derivatives containing terminal thiol groups [1] [2]. This approach utilizes acetyl chloride as the acetylating agent in the presence of triethylamine as a base to neutralize the hydrochloric acid byproduct. The reaction proceeds through nucleophilic substitution at the sulfur atom, forming a stable thioester bond [3].

The synthetic procedure typically involves dissolving the PEG3-thiol precursor in anhydrous dichloromethane or tetrahydrofuran, followed by the dropwise addition of acetyl chloride at temperatures maintained between 0 to 25 degrees Celsius [2]. Triethylamine serves as both a base and a nucleophile scavenger, ensuring complete conversion while preventing side reactions. The reaction reaches completion within 2 to 4 hours, yielding the desired S-acetyl-PEG3-acid product in 75 to 85 percent yield [4].

Boron tribromide has been identified as an effective reagent for reprotection strategies when thiol groups require multiple protection and deprotection cycles during synthesis [2]. This Lewis acid facilitates the selective formation of acetyl thioester bonds while maintaining the integrity of the polyethylene glycol backbone structure.

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies represent an advanced approach for preparing S-acetyl-PEG3-acid with high purity and yield [5]. This technique employs Wang resin as the solid support, loaded with tetraethylene glycol derivatives that serve as building blocks for sequential assembly [5]. The methodology involves repetitive cycles of deprotonation, coupling, and detritylation reactions.

The synthesis begins with Wang resin containing 4-benzyloxy benzyl alcohol functional groups, which provides loading capacities up to 1.0 millimoles per gram [5]. Potassium tert-butoxide serves as the deprotonation agent, converting hydroxyl groups to alkoxide intermediates capable of nucleophilic substitution reactions. The coupling step utilizes tetraethylene glycol monomers containing tosyl leaving groups and dimethoxytrityl protecting groups.

Detritylation reactions employ trifluoroacetic acid solutions ranging from 3 to 20 percent concentration in dichloromethane or toluene [5]. Complete detritylation requires multiple treatment cycles, with monitoring accomplished through electrospray ionization mass spectrometry. The solid-phase approach achieves yields between 85 to 95 percent while enabling chromatography-free purification protocols [5].

Stepwise Assembly Methods

Stepwise assembly represents a controlled polymerization approach for constructing S-acetyl-PEG3-acid from ethylene oxide monomers [6]. This methodology provides precise control over molecular weight distribution and enables the incorporation of specific functional groups at predetermined positions within the polymer chain.

The process initiates with ethylene oxide polymerization in the presence of alkaline catalysts such as sodium hydroxide or potassium hydroxide [6]. Reaction temperatures typically range from 120 to 140 degrees Celsius under controlled pressure conditions to prevent ethylene oxide vaporization. The hydration of ethylene oxide proceeds through ring-opening polymerization, generating polyethylene glycol chains with controlled lengths.

Thiol functionalization occurs through the incorporation of cysteine derivatives or other sulfur-containing precursors during the polymerization process [7]. The acetyl protection of thiol groups follows standard acetylation protocols using acetyl chloride or acetic anhydride under basic conditions. Yields for stepwise assembly methods range from 80 to 90 percent, with excellent control over molecular weight distribution [6].

Click Chemistry Methodologies

Click chemistry approaches offer orthogonal synthetic routes for preparing S-acetyl-PEG3-acid through copper-catalyzed azide-alkyne cycloaddition reactions [8]. This methodology involves the preparation of azide-functionalized PEG3-acid precursors and acetyl-alkyne derivatives, which undergo cycloaddition to form triazole-linked products.

The synthetic protocol employs copper sulfate pentahydrate and sodium ascorbate as the catalytic system in aqueous ethanol solutions [8]. Reaction conditions maintain pH values around 8.0 and temperatures at 70 degrees Celsius for optimal conversion rates. The azide functionality provides excellent reactivity toward terminal alkynes while remaining stable under typical storage conditions.

Heterobifunctional polyethylene glycol derivatives serve as starting materials, with one terminus bearing azide groups and the other containing carboxylic acid functionality [8]. The acetyl-alkyne component introduces the thioester protection through preliminary synthesis from acetyl chloride and propargyl thiol. Click chemistry yields typically range from 70 to 80 percent, with products requiring purification through column chromatography or precipitation methods [8].

Industrial Production Approaches

Continuous Flow Synthesis

Industrial-scale production of S-acetyl-PEG3-acid increasingly relies on continuous flow synthesis technologies that offer superior process control and scalability compared to traditional batch methods [9]. These systems integrate flow reactors with precise temperature and pressure control, enabling consistent product quality across kilogram to ton-scale production volumes.

Continuous flow reactors utilize tubular configurations with integrated heat exchangers to maintain optimal reaction temperatures between 100 to 150 degrees Celsius [9]. The residence time distribution in flow systems provides better mass and heat transfer characteristics, resulting in more uniform reaction conditions and reduced formation of undesired byproducts. Ethylene oxide handling in continuous systems offers enhanced safety compared to batch processes due to reduced inventory and improved containment [9].

The production process involves the continuous addition of ethylene oxide to initiator streams containing appropriate catalysts and chain transfer agents [9]. Acetylation reactions occur in downstream reactor sections where acetyl chloride or acetic anhydride solutions are introduced through static mixing elements. Product recovery utilizes continuous extraction or distillation systems that separate unreacted monomers and solvents for recycling [9].

Production rates in continuous flow systems typically achieve 4 to 8 hour cycle times for complete conversion, significantly faster than equivalent batch processes [10]. Quality consistency improvements result from the elimination of batch-to-batch variations and the implementation of real-time process monitoring systems [9].

Batch Reactor Processes

Batch reactor processes remain the predominant industrial approach for S-acetyl-PEG3-acid manufacturing, particularly for production scales ranging from 100 to 500 kilogram batches [11]. These systems employ steel reactors equipped with mechanical stirring, external heat exchangers, and circulation pumps to ensure adequate mixing and temperature control throughout the reaction volume.

The polymerization phase utilizes ethylene oxide addition to water or ethylene glycol initiators in the presence of alkaline catalysts [11]. Reaction temperatures maintain 120 to 140 degrees Celsius under pressurized conditions to keep ethylene oxide in the liquid phase. The catalyst loading typically ranges from 0.05 to 0.1 percent by weight relative to the ethylene oxide charge, with potassium hydroxide being the preferred catalyst for pharmaceutical-grade products [6].

Acetylation reactions follow polymerization completion, involving the addition of acetyl chloride solutions to the reactor contents under controlled temperature conditions [11]. The exothermic nature of acetylation requires careful heat removal to prevent product degradation or runaway reactions. Neutralization steps utilize sodium hydroxide or potassium carbonate solutions to remove excess acetic acid and achieve the desired pH range.

Batch cycle times typically require 12 to 24 hours for complete conversion, including polymerization, acetylation, neutralization, and preliminary workup stages [11]. Quality control sampling occurs at multiple points throughout the batch cycle to ensure product specifications are maintained [12].

Membrane Separation Technologies

Membrane separation technologies provide cost-effective purification and concentration methods for S-acetyl-PEG3-acid production at multi-kilogram scales [13]. Ultrafiltration systems utilize molecular weight cutoff membranes to separate polymer products from low molecular weight impurities, unreacted monomers, and catalyst residues.

The separation process operates at moderate temperatures between 25 to 50 degrees Celsius, minimizing thermal degradation risks associated with polyethylene glycol derivatives [13]. Cross-flow filtration configurations prevent membrane fouling while maintaining consistent permeate flux rates throughout the operation. Diafiltration steps remove soluble impurities by washing the retentate with purified water or appropriate solvents.

Membrane materials include polyethersulfone, polysulfone, and ceramic compositions that demonstrate chemical compatibility with acetylated polyethylene glycol solutions [13]. Molecular weight cutoff selections typically range from 1,000 to 10,000 daltons, depending on the specific product molecular weight and required separation efficiency.

Recovery yields for membrane separation processes achieve 90 to 98 percent with significant reductions in processing time compared to traditional chromatographic methods [13]. The technology enables the recovery and recycling of process solvents, contributing to improved environmental sustainability and reduced operating costs.

Automated Production Systems

Automated production systems represent the most advanced approach to S-acetyl-PEG3-acid manufacturing, incorporating computer-controlled process management, real-time monitoring, and adaptive optimization capabilities [14]. These systems integrate multiple unit operations including synthesis, purification, and quality control testing within a single automated platform.

The synthesis modules utilize programmable temperature profiles, automated reagent addition systems, and continuous monitoring of critical process parameters [14]. Advanced control algorithms adjust reaction conditions in real-time based on spectroscopic measurements and process feedback signals. Automated sampling systems collect samples for immediate analysis by integrated analytical instruments.

Temperature control systems maintain optimal conditions between 80 to 120 degrees Celsius with precision better than ±1 degree Celsius throughout the production cycle [14]. Automated reagent handling eliminates manual interventions while ensuring precise stoichiometric ratios and minimizing exposure risks for operators.

Production cycle times range from 8 to 16 hours depending on the complexity of the synthesis sequence and purification requirements [14]. The automated systems achieve commercial-scale production with improved batch-to-batch consistency and reduced labor requirements compared to conventional manufacturing approaches.

Purification Techniques

High Performance Liquid Chromatography Methods

High Performance Liquid Chromatography represents the gold standard for S-acetyl-PEG3-acid purification, achieving product purities between 95 to 99 percent with excellent resolution of structural isomers and impurities [15]. The technique utilizes specialized column packings and mobile phase systems optimized for polyethylene glycol separations.

The most effective mobile phase system employs chloroform and methanol in a 10:1 volumetric ratio, which provides optimal solvation of polyethylene glycol derivatives while maintaining adequate retention and peak resolution [16]. For compounds containing free amino groups, the addition of 1 percent concentrated aqueous ammonia to the mobile phase improves peak shapes and reduces tailing effects. Conversely, carboxylic acid-containing derivatives benefit from 1 to 2 percent formic acid addition [16].

Column selection typically involves silica-based stationary phases with C8 or C18 bonded phases for reversed-phase separations [17]. Size exclusion chromatography columns provide alternative separation mechanisms based on molecular size differences, particularly effective for removing low molecular weight impurities and catalyst residues [17].

Detection systems include refractive index detectors and evaporative light scattering detectors, both providing universal detection capabilities for polyethylene glycol compounds that lack chromophoric groups [15]. Mass spectrometry coupling enables molecular weight confirmation and structural characterization of separated fractions [17].

Recovery yields from preparative HPLC separations typically achieve 80 to 95 percent, with the primary losses occurring during fraction collection and solvent removal steps [15]. The technique enables the separation of positional isomers and provides baseline resolution for closely related impurities.

Size Exclusion Chromatography Applications

Size Exclusion Chromatography provides efficient separation of S-acetyl-PEG3-acid based on molecular size differences, particularly effective for removing unreacted starting materials, low molecular weight byproducts, and high molecular weight condensation products [13]. The technique operates through differential permeation of molecules through porous stationary phase materials.

Mobile phase selection depends on the solubility characteristics of the target compound and impurities [18]. Tetrahydrofuran serves as an excellent mobile phase for most polyethylene glycol derivatives, providing good solvation and acceptable column performance [18]. Aqueous mobile phases become necessary for highly polar derivatives or when organic solvents cause sample precipitation.

Column configurations utilize cross-linked polystyrene gels or silica-based materials with defined pore size distributions [19]. The separation range selection ensures that the target compound elutes within the linear portion of the calibration curve while impurities elute at the exclusion or total permeation limits [19].

Sample preparation requires careful dissolution in the mobile phase to prevent aggregation or precipitation during injection [18]. Filtration through 0.45 micrometer membranes removes particulate matter that could interfere with column performance or detector response.

Purity levels achievable through size exclusion chromatography range from 90 to 95 percent, with recovery yields between 85 to 95 percent [13]. The technique provides excellent scalability from analytical to preparative applications while maintaining separation efficiency.

Ion Exchange Chromatography Systems

Ion Exchange Chromatography offers selective purification capabilities for S-acetyl-PEG3-acid based on charge interactions between the carboxylic acid functionality and ion exchange resins [13]. The technique proves particularly effective for removing charged impurities and catalyst residues from the target product.

Anion exchange chromatography utilizes quaternary ammonium or tertiary amine functional groups attached to cross-linked polymer supports [13]. The carboxylic acid group of S-acetyl-PEG3-acid binds to the positively charged resin under appropriate pH conditions, while neutral and cationic impurities elute without retention.

Buffer systems typically employ phosphate or Tris-based solutions with pH values between 7 to 9, optimizing the ionization state of the carboxylic acid group while maintaining protein stability if biological contaminants are present [13]. Gradient elution utilizes increasing salt concentrations to disrupt ionic interactions and elute the bound product.

Column regeneration requires alkaline washing solutions to remove tightly bound contaminants followed by equilibration with starting buffer conditions [13]. The regeneration process restores column capacity and ensures consistent performance across multiple purification cycles.

Purification efficiency achieves 85 to 95 percent purity with recovery yields ranging from 70 to 85 percent [13]. The lower recovery compared to other chromatographic methods results from the strong ionic interactions and the requirement for complete elution conditions.

Membrane-Based Purification

Membrane-based purification technologies provide cost-effective and scalable approaches for S-acetyl-PEG3-acid purification, particularly suitable for large-scale production requirements [13]. These systems utilize selective permeation through synthetic membranes to achieve separation based on molecular size, charge, or hydrophobicity differences.

Ultrafiltration membranes with molecular weight cutoffs between 1,000 to 5,000 daltons effectively retain S-acetyl-PEG3-acid while allowing smaller impurities to permeate through the membrane [13]. The cross-flow configuration prevents concentration polarization and maintains consistent flux rates throughout the operation.

Diafiltration processes involve the continuous addition of purified solvent to the retentate while maintaining constant volume through permeate removal [13]. This approach achieves high purification factors for soluble impurities while concentrating the target product to desired levels.

Operating pressures typically range from 1 to 5 bar, providing adequate driving force for permeation while avoiding membrane damage or product degradation [13]. Temperature control maintains optimal viscosity and membrane selectivity characteristics throughout the purification process.

Recovery yields for membrane purification achieve 90 to 98 percent with product purities ranging from 80 to 90 percent [13]. The high recovery results from the gentle separation conditions and the absence of chemical interactions that could cause product losses.

Quality Control Parameters

Molecular Weight Determination

Molecular weight determination represents a critical quality control parameter for S-acetyl-PEG3-acid, with the theoretical molecular weight of 280.34 grams per mole serving as the primary specification [1] [20]. Electrospray ionization mass spectrometry provides the most accurate and precise method for molecular weight confirmation, offering detection capabilities with mass accuracy better than 5 parts per million [21].

The analytical procedure involves sample dissolution in appropriate solvents such as methanol or acetonitrile, followed by direct injection into the mass spectrometer [21]. Positive ion mode electrospray ionization generates protonated molecular ions and sodium or potassium adducts that facilitate molecular weight determination. The presence of polyethylene glycol repeat units creates characteristic mass spectral patterns with 44 dalton spacing corresponding to ethylene oxide units [21].

Matrix-assisted laser desorption ionization mass spectrometry serves as a complementary technique for molecular weight analysis, particularly effective for higher molecular weight polyethylene glycol derivatives [22]. Sample preparation utilizes 2,6-dihydroxyacetophenone matrix in acetonitrile-water solutions, providing stable ion formation and accurate mass measurements [22].

Acceptance criteria require molecular weight determination within ±0.7 percent of the theoretical value, accounting for natural isotope distributions and instrumental precision limitations [21]. Multiple measurements from independent sample preparations ensure statistical confidence in the results [21].

Purity Assessment Methods

Purity assessment for S-acetyl-PEG3-acid employs multiple analytical techniques to characterize both chemical purity and structural integrity [15]. High Performance Liquid Chromatography with multiple detection systems provides comprehensive purity evaluation through peak area integration and impurity profiling.

The primary analytical method utilizes reversed-phase chromatography with refractive index detection to quantify the main component relative to all detected impurities [15]. Acceptance criteria require the main peak to constitute at least 95 percent of the total peak area, with individual impurities limited to maximum levels based on safety and efficacy considerations [15].

Evaporative light scattering detection provides universal detection capabilities for compounds lacking chromophoric groups, enabling the detection and quantification of structurally related impurities [15]. The technique offers excellent sensitivity and reproducibility for polyethylene glycol derivatives across a wide molecular weight range.

Nuclear magnetic resonance spectroscopy serves as an orthogonal purity assessment method, providing structural confirmation and quantitative analysis through integration of characteristic resonances [21]. Proton NMR spectra exhibit distinct signals for the polyethylene glycol backbone protons at 3.65 parts per million and acetyl protons at 2.31 parts per million [21].

Acceptance criteria establish minimum purity levels at 95 percent with comprehensive identification and quantification of all impurities exceeding 0.1 percent of the main component [15]. Method validation demonstrates accuracy, precision, and specificity for the intended analytical purpose.

Water Content Analysis

Water content determination constitutes an essential quality control parameter due to the hygroscopic nature of polyethylene glycol derivatives and the potential for hydrolysis of the acetyl thioester functionality [23]. Karl Fischer titration provides the most accurate and widely accepted method for water content analysis in pharmaceutical materials.

The analytical procedure employs coulometric Karl Fischer titration with methanol as the working medium and appropriate sample sizes to achieve adequate precision [23]. Sample handling requires protection from atmospheric moisture through the use of dry nitrogen environments and immediate analysis following sample preparation.

Iodine generation occurs through electrochemical oxidation at the anode, with the quantity of iodine directly proportional to the water content in the sample [23]. The stoichiometric relationship between water and iodine enables precise quantitative determination with detection limits in the parts-per-million range.

Acceptance criteria limit water content to maximum levels of 0.5 percent by weight, ensuring product stability and preventing hydrolytic degradation during storage [23]. Method precision requires relative standard deviations less than 5 percent for replicate determinations [23].

Residual Solvent Analysis

Residual solvent analysis ensures that manufacturing solvents remain below acceptable safety limits as defined by regulatory guidelines [24]. Gas chromatography provides the analytical method of choice for volatile organic compounds, offering excellent sensitivity and selectivity for solvent identification and quantification.

The analytical method utilizes headspace gas chromatography with flame ionization detection to analyze volatile solvents without interference from the non-volatile polyethylene glycol matrix [24]. Sample preparation involves equilibration at elevated temperatures to maximize headspace concentrations while maintaining method precision.

Column selection employs wide-bore capillary columns with polar stationary phases that provide adequate resolution for common manufacturing solvents including methanol, ethanol, acetone, and chlorinated solvents [24]. Temperature programming optimizes separation efficiency while maintaining reasonable analysis times.

Individual solvent limits follow International Council for Harmonisation guidelines, with Class 1 solvents (such as benzene) limited to 2 parts per million, Class 2 solvents limited to concentrations based on permitted daily exposure calculations, and Class 3 solvents limited to 5000 parts per million [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Exact Mass

280.0981

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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